

# physical and chemical properties of Methyl 2-Octynoate-d5

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## Compound of Interest

Compound Name: Methyl 2-Octynoate-d5

Cat. No.: B12370805

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## Technical Guide: Methyl 2-Octynoate-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **Methyl 2-Octynoate-d5** is not readily available in published literature. This guide provides a comprehensive overview based on the properties of its non-deuterated isotopologue, Methyl 2-Octynoate, and established principles of isotopic labeling. The information herein is intended to serve as a foundational resource for research and development activities.

## Introduction

**Methyl 2-Octynoate-d5** is a deuterated form of Methyl 2-Octynoate, an organic compound with applications in the flavor and fragrance industry, as well as in organic synthesis and biochemical studies.<sup>[1][2][3]</sup> The incorporation of deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical and metabolic properties of a molecule without substantially changing its basic chemical structure.<sup>[4][5]</sup> This makes isotopically labeled compounds like **Methyl 2-Octynoate-d5** valuable tools in drug discovery and development, particularly for studying metabolic pathways, pharmacokinetics, and reaction mechanisms.<sup>[4][6][7]</sup>

The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead

to a slower rate of metabolic breakdown.[8][9][10][11][12] This can result in improved metabolic stability, a longer drug half-life, and potentially reduced formation of toxic metabolites.[13]

## Physical and Chemical Properties

While specific quantitative data for **Methyl 2-Octynoate-d5** are not available, the properties of the non-deuterated compound provide a reliable baseline. Deuteration is expected to cause slight increases in properties such as boiling point and density.

Table 1: Comparison of Physicochemical Properties of Methyl 2-Octynoate and Expected Properties of **Methyl 2-Octynoate-d5**

Property	Methyl 2-Octynoate (Non-deuterated)	Methyl 2-Octynoate-d5 (Expected)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>9</sub> D <sub>5</sub> O <sub>2</sub>
Molecular Weight	154.21 g/mol [2][14]	Approx. 159.24 g/mol
Appearance	Clear, colorless to pale yellow liquid[2]	Expected to be similar
Odor	Powerful, unpleasant; violet-like when diluted[1]	Expected to be similar
Boiling Point	217-220 °C[2]	Expected to be slightly higher
Density	0.922 g/mL[2]	Expected to be slightly higher
Refractive Index (n <sub>20/D</sub> )	1.446 - 1.449[2]	Expected to be similar
Solubility	Soluble in most fixed oils; slightly soluble in propylene glycol; insoluble in water, glycerin.[15]	Expected to be similar

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Methyl 2-Octynoate-d5** are not publicly documented. However, a general approach can be outlined based on standard

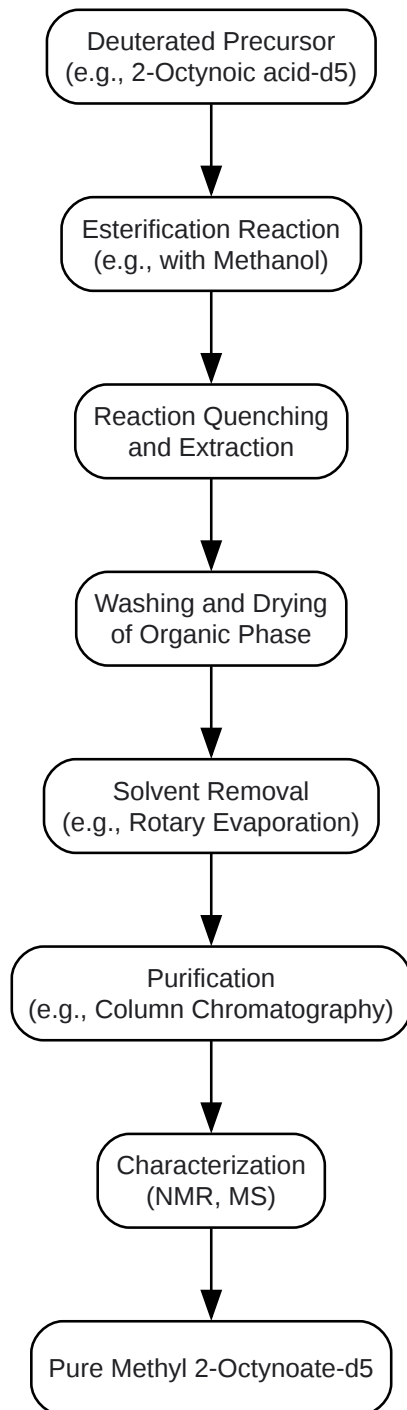
methods for the synthesis of deuterated esters.

## General Synthesis of Deuterated Esters

The synthesis of deuterated esters can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.<sup>[6][7][15]</sup> A plausible synthetic route for **Methyl 2-Octynoate-d<sub>5</sub>** would involve the esterification of 2-Octynoic acid-d<sub>5</sub> with methanol, or the reaction of a deuterated precursor with an appropriate reagent.

A generic workflow for the synthesis and purification is depicted below.

## General Workflow for Synthesis and Purification of Methyl 2-Octynoate-d5



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Caption: General workflow for the synthesis and purification of **Methyl 2-Octynoate-d5**.

## Analytical Characterization

The successful incorporation of deuterium and the purity of the final product would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would show a reduction in the signal intensity corresponding to the positions of deuterium incorporation.  $^2\text{H}$  NMR can also be used to confirm the presence and location of deuterium.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Mass Spectrometry (MS): The mass spectrum of the deuterated compound will show a molecular ion peak at a higher  $m/z$  value corresponding to the increase in mass due to the deuterium atoms.

## Applications in Research and Drug Development

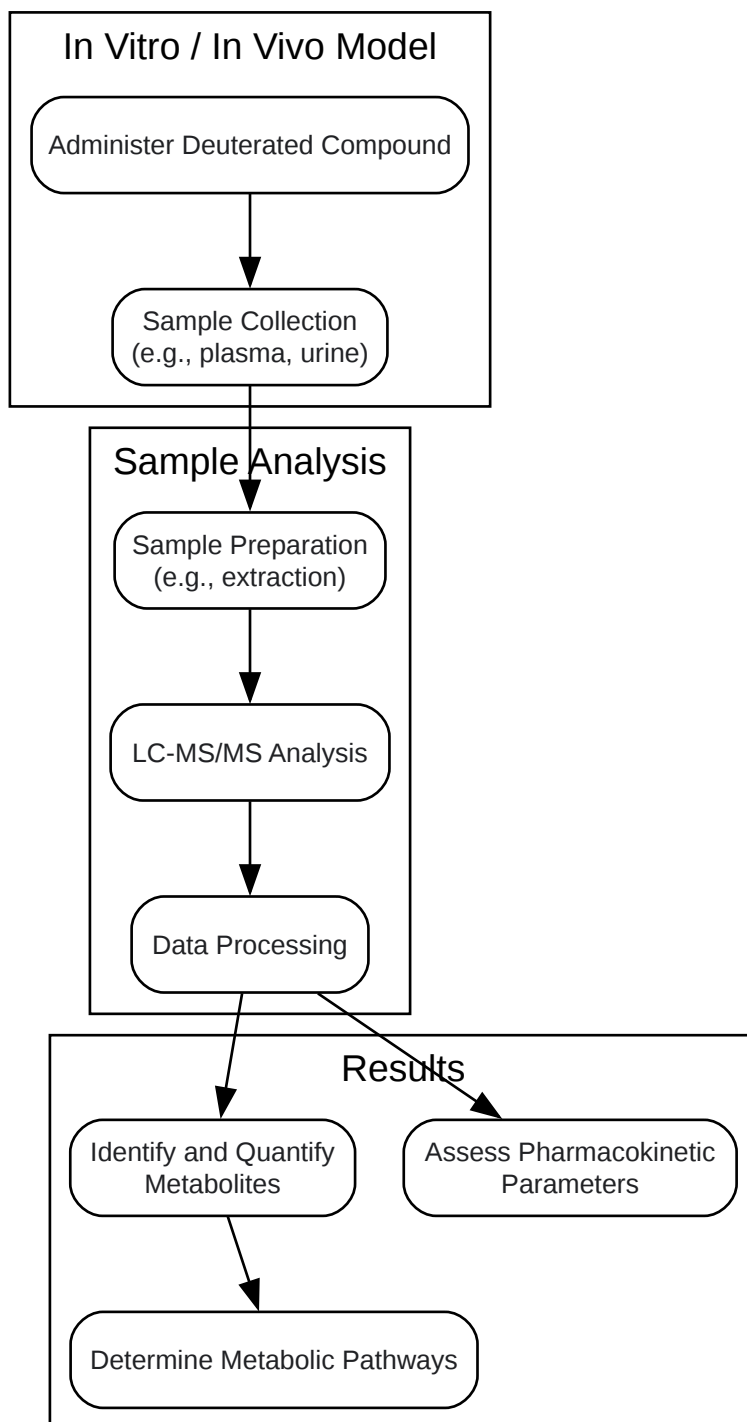
While there are no specific signaling pathways documented for Methyl 2-Octynoate, its deuterated form is a valuable tool for various research applications, particularly in understanding metabolic processes.

Isotopically labeled compounds are instrumental in:

- Metabolic Fate Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.[\[7\]](#)
- Pharmacokinetic (PK) Studies: The kinetic isotope effect can lead to a slower metabolism, which can be studied to develop drugs with improved PK profiles.[\[5\]](#)[\[13\]](#)
- Internal Standards: Deuterated compounds are often used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior but different mass.

The following diagram illustrates a general workflow for the use of a deuterated compound in a metabolic study.

## Workflow for a Metabolic Study Using a Deuterated Compound



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Caption: General workflow for a metabolic study using a deuterated compound.

## Conclusion

**Methyl 2-Octynoate-d5** represents a specialized chemical tool for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. While specific data for this deuterated molecule is sparse, a strong understanding of its properties and potential applications can be derived from the extensive knowledge of its non-deuterated counterpart and the well-established principles of isotopic labeling. This guide serves as a starting point for researchers and scientists looking to leverage the unique properties of **Methyl 2-Octynoate-d5** in their studies.

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